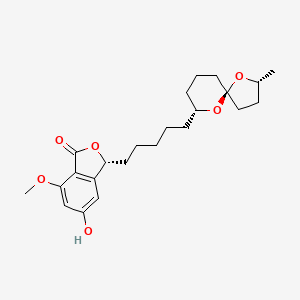

Spirolaxine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R)-5-hydroxy-7-methoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-15-10-12-23(28-15)11-6-8-17(29-23)7-4-3-5-9-19-18-13-16(24)14-20(26-2)21(18)22(25)27-19/h13-15,17,19,24H,3-12H2,1-2H3/t15-,17-,19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIMFHQXGMXDMO-DGROVODQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Genesis of a Landmark Diuretic: A Technical History of Spironolactone's Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of spironolactone, a pivotal steroidal aldosterone antagonist. It details the historical context of its development, the key scientific breakthroughs, and the evolution of its chemical synthesis. This document includes detailed experimental protocols for seminal assays, quantitative data on its synthesis and biological activity, and visualizations of its developmental timeline, synthesis pathways, and mechanism of action.

Introduction

The discovery of spironolactone in the late 1950s marked a significant milestone in the management of conditions characterized by excessive fluid and sodium retention. Its unique mechanism of action, as a competitive antagonist of the mineralocorticoid receptor (MR), offered a targeted approach to counteracting the effects of aldosterone. This guide delves into the technical intricacies of its journey from a research compound to a widely prescribed therapeutic agent.

A Historical Perspective: The Discovery of Spironolactone

The quest for an aldosterone antagonist was driven by the understanding of aldosterone's role in regulating electrolyte and water balance, and its overactivity in various disease states. The timeline below highlights the key events in the discovery and development of spironolactone.

Spironolactone was first synthesized in 1957 by John A. Cella and Robert C. Tweit at the G. D. Searle & Company laboratories.[1][2] Their work was a part of a broader effort to develop steroids that could counteract the sodium-retaining and potassium-excreting effects of aldosterone.[3] The first publication detailing the aldosterone-blocking properties of spironolactone appeared in 1959.[2]

Chemical Synthesis of Spironolactone

The synthesis of spironolactone has evolved since its initial discovery. Several routes have been developed, starting from different steroid precursors.

The Original Industrial Synthesis by G.D. Searle & Co.

The first industrial synthesis of spironolactone started from dehydroepiandrosterone (DHEA).[1] This multi-step process involves the formation of the characteristic spirolactone ring at the C17 position and the introduction of the 7α-acetylthio group.

Synthesis from Canrenone

A common and more direct laboratory and industrial synthesis of spironolactone involves the reaction of canrenone with thioacetic acid.[4][5] This step introduces the 7α-acetylthio group, which is crucial for its activity.

| Reactants | Reagents/Solvents | Temperature | Time | Yield | Reference |

| Canrenone, Potassium Thioacetate | Ethanol, Oxalic Acid | Reflux | 5 hours | 75.8% | [6] |

| Canrenone, Potassium Thioacetate | Ethanol, Methanesulfonic Acid | Reflux | 4 hours | 76% | [6] |

| Canrenone, Thioacetic Acid | Methanol | Reflux | 3 hours | 99% | [4] |

Table 1: Summary of quantitative data for the synthesis of spironolactone from canrenone.

Mechanism of Action: Aldosterone Antagonism

Spironolactone exerts its diuretic and antihypertensive effects by competitively binding to the mineralocorticoid receptor (MR) in the distal convoluted tubule and collecting duct of the kidney. This prevents aldosterone from binding and initiating the signaling cascade that leads to sodium and water reabsorption and potassium excretion.

Key Experimental Protocols

The characterization of spironolactone's biological activity relied on several key in vivo and in vitro assays.

The Kagawa Rat Diuretic Assay

This in vivo assay was fundamental in assessing the diuretic and anti-mineralocorticoid activity of spironolactone.

Protocol:

-

Animal Model: Male adrenalectomized rats are used to eliminate the influence of endogenous aldosterone.

-

Hydration: Rats are orally hydrated with a saline solution (e.g., 0.9% NaCl, 25 mL/kg body weight) to ensure a baseline urine flow.

-

Administration:

-

A mineralocorticoid, such as deoxycorticosterone acetate (DOCA), is administered to mimic a state of hyperaldosteronism.

-

The test compound (spironolactone) is administered orally or subcutaneously.

-

A control group receives only the vehicle and DOCA.

-

-

Urine Collection: Rats are placed in metabolic cages, and urine is collected over a specified period (e.g., 4-6 hours).

-

Analysis: The volume of urine is measured, and the concentrations of sodium (Na⁺) and potassium (K⁺) are determined by flame photometry.

-

Endpoint: The diuretic and natriuretic effects are assessed by comparing the urine volume and Na⁺ excretion in the treated group to the control group. The anti-mineralocorticoid activity is determined by the reversal of the Na⁺-retaining and K⁺-excreting effects of DOCA, often expressed as the urinary Na⁺/K⁺ ratio.[7]

Mineralocorticoid Receptor (MR) Binding Assay

This in vitro assay quantifies the affinity of spironolactone for the mineralocorticoid receptor.

Protocol:

-

Receptor Source: Cytosol is prepared from the kidneys of adrenalectomized rats, which is rich in mineralocorticoid receptors.

-

Radioligand: A radiolabeled mineralocorticoid, typically [³H]-aldosterone, is used.

-

Competitive Binding:

-

A constant concentration of [³H]-aldosterone is incubated with the kidney cytosol preparation.

-

Increasing concentrations of unlabeled spironolactone (the competitor) are added to the incubation mixtures.

-

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is commonly used to adsorb the unbound radioligand.

-

Quantification: The radioactivity of the bound [³H]-aldosterone is measured using liquid scintillation counting.

-

Data Analysis: The concentration of spironolactone that inhibits 50% of the specific binding of [³H]-aldosterone (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki).[8][9]

Androgen Receptor (AR) Binding Assay

This assay is used to determine the affinity of spironolactone for the androgen receptor, which is responsible for its antiandrogenic side effects.

Protocol:

-

Receptor Source: Cytosol is prepared from the ventral prostate of castrated rats.

-

Radioligand: A radiolabeled androgen, such as [³H]-dihydrotestosterone (DHT), is used.

-

Competitive Binding: Similar to the MR binding assay, a constant concentration of [³H]-DHT is incubated with the prostate cytosol in the presence of increasing concentrations of spironolactone.

-

Incubation, Separation, and Quantification: The procedures are analogous to the MR binding assay.

-

Data Analysis: The IC₅₀ value for the inhibition of [³H]-DHT binding is determined.[10]

Quantitative Biological Data

The biological activity of spironolactone and its analogs has been extensively quantified.

| Compound | Receptor | Assay Type | IC₅₀ (nM) | Relative Binding Affinity (%) | Reference |

| Spironolactone | Mineralocorticoid (MR) | Rat Kidney Cytosol | 24 | 100 | [1] |

| Prorenone | Mineralocorticoid (MR) | Rat Kidney Cytosol | - | 152 | [1] |

| Spironolactone | Androgen (AR) | Rat Prostate Cytosol | 77 | 100 | [11] |

| Canrenone | Androgen (AR) | Rat Prostate Cytosol | - | ~20 | [10] |

| Dihydrotestosterone (DHT) | Androgen (AR) | Rat Prostate Cytosol | - | 500 | [10] |

Table 2: In vitro receptor binding affinities of spironolactone and related compounds.

Structure-Activity Relationships (SAR)

The development of spironolactone and subsequent analogs has provided valuable insights into the structural requirements for mineralocorticoid receptor antagonism.

-

17-Spirolactone Ring: Essential for antagonist activity. Replacement with other groups generally leads to a loss of affinity for the MR.[1]

-

7α-Substitution: The introduction of the 7α-acetylthio group was a key modification that enhanced oral bioavailability and potency compared to earlier spirolactones.[3]

-

Modifications at C6/C7: The introduction of a double bond at the C6-C7 position generally reduces both in vitro and in vivo activity.[1]

-

Substitution on the D-ring: The addition of a methyl group on the D-ring leads to a significant decrease in both receptor affinity and biological activity.[1]

Conclusion

The discovery and development of spironolactone represent a landmark achievement in medicinal chemistry and pharmacology. Its synthesis, though complex, has been refined over the decades to ensure a consistent and high-quality supply. The detailed understanding of its mechanism of action and structure-activity relationships has not only provided an effective therapeutic agent but has also paved the way for the development of newer, more selective mineralocorticoid receptor antagonists. This technical guide serves as a comprehensive resource for researchers and professionals in the field, encapsulating the pivotal scientific endeavors that brought this important drug to fruition.

References

- 1. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spironolactone - American Chemical Society [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]

- 5. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]

- 6. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]

- 7. The urinary sodium: potassium ratio and response to diuretics in resistant oedema - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determinants of spironolactone binding specificity in the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. selleckchem.com [selleckchem.com]

The Spirocyclic Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel, effective, and safe therapeutic agents is a cornerstone of modern medicinal chemistry. In recent years, there has been a significant shift away from flat, two-dimensional molecules towards more complex, three-dimensional structures that can better interact with the intricate topographies of biological targets. Among these, spirocyclic compounds—molecules containing two rings that share a single atom—have emerged as a particularly promising class of scaffolds. Their inherent rigidity, three-dimensionality, and novel chemical space offer unique advantages in drug design, leading to improvements in potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the biological activities of spirocyclic compounds, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

A World of Biological Activity: From Anticancer to Neuroprotection

Spirocyclic scaffolds are found in a variety of natural products and have been extensively explored in synthetic medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their unique conformational restriction can lead to a higher binding affinity for target proteins and enzymes.[3]

Anticancer Activity: A significant area of investigation for spirocyclic compounds is oncology. The spirooxindole core, for instance, is a prominent feature in compounds designed to inhibit the p53-MDM2 protein-protein interaction, a critical pathway in cancer development. By disrupting this interaction, p53 is stabilized, leading to cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, spirocyclic compounds have been developed as inhibitors of various kinases, which are often dysregulated in cancer.[5]

Antimicrobial Activity: The rise of antibiotic resistance has spurred the search for new antibacterial and antifungal agents. Spirocyclic compounds have shown considerable promise in this area. For example, certain spiro-heterocyclic derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[2][6]

Neuroprotective Effects: The complexity of the central nervous system presents a formidable challenge for drug discovery. The ability of spirocyclic scaffolds to provide precise three-dimensional arrangements of functional groups makes them attractive candidates for targeting neurological disorders. Some synthetic spiro-neurosteroid analogs have been shown to exhibit neuroprotective effects in vitro, suggesting their potential in treating neurodegenerative diseases.[7][8]

Antioxidant Properties: Oxidative stress is implicated in a wide range of diseases. Numerous spirocyclic compounds, both natural and synthetic, have been evaluated for their antioxidant activity. The presence of phenolic and other electron-donating groups on the spirocyclic framework can contribute to their ability to scavenge free radicals.[9]

Quantitative Analysis of Biological Activity

To facilitate a comparative analysis of the potency of various spirocyclic compounds, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Selected Spirocyclic Compounds

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Spirocyclic Bromotyrosine Analogs | Compound 18 (dichloro) | A-375 (Melanoma) | 0.4 ± 0.3 | [1] |

| Compound 29 (pyridin-2-yl) | A-375 (Melanoma) | - | [1] | |

| Camptothecin (Control) | A-375 (Melanoma) | - | [1] | |

| Spiro-benzodiazepines | 4a-u (series) | A549 (Lung) | 1.349 - 50.00 | [10] |

| MCF-7 (Breast) | 1.349 - 50.00 | [10] | ||

| DU-145 (Prostate) | 1.349 - 50.00 | [10] | ||

| HeLa (Cervical) | 1.349 - 50.00 | [10] | ||

| Hybrid Compounds | Compound 1 | HTB-26 (Breast) | 10 - 50 | [11] |

| PC-3 (Prostate) | 10 - 50 | [11] | ||

| HepG2 (Hepatocellular) | 10 - 50 | [11] | ||

| Compound 2 | HCT116 (Colorectal) | 0.34 | [11] | |

| Thiazolopyrimidine Derivatives | 21a | PC-3 (Prostate) | 66.6 ± 3.6 µg/ml | [12] |

| 21b | PC-3 (Prostate) | 69.6 ± 2.1 µg/ml | [12] | |

| 21d | PC-3 (Prostate) | 65.8 ± 2.8 µg/ml | [12] | |

| 21c | HCT-116 (Colorectal) | 60.9 ± 1.8 µg/ml | [12] | |

| 21d | HCT-116 (Colorectal) | 58.2 ± 5.1 µg/ml | [12] |

Table 2: Antimicrobial Activity of Selected Spirocyclic Compounds

| Compound Class | Specific Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Spiro-4H-pyran Derivatives | Compound 5d | S. aureus (clinical isolate) | 32 | [6] |

| S. pyogenes (clinical isolate) | 64 | [6] | ||

| Spiro-oxindole Derivatives | Compound 3a | S. aureus | 20 | [2] |

| Compound 3g | S. aureus | 20 | [2] | |

| Compound 3f | E. coli | 20 | [2] | |

| Ciprofloxacin (Control) | E. coli | - | [2] | |

| Pyridazinone Derivatives | Compound 7 | E. coli | 7.8 µM | [13] |

| S. aureus (MRSA) | 7.8 µM | [13] | ||

| S. typhimurium | 7.8 µM | [13] | ||

| A. baumannii | 7.8 µM | [13] | ||

| Compound 13 | A. baumannii | 3.74 µM | [13] | |

| P. aeruginosa | 7.48 µM | [13] | ||

| Compound 3 | S. aureus (MRSA) | 4.52 µM | [13] |

Table 3: Antioxidant Activity of Selected Spirocyclic Compounds

| Compound Class | Specific Compound | Assay | IC50/EC50 | Reference |

| Hybrid Double Spiros | C18 | DPPH | 14.66 µM | [9] |

| C19 | DPPH | 15.03 µM | [9] | |

| C20 | DPPH | 15.14 µM | [9] | |

| C21 | DPPH | 14.88 µM | [9] | |

| C18 | LPO | 13.75 µM | [9] | |

| C19 | LPO | 14.20 µM | [9] | |

| C20 | LPO | 16.00 µM | [9] | |

| C21 | LPO | 16.74 µM | [9] | |

| Spiroxindoles | C22 | DPPH | 0.98 mM | [9] |

| C23 | DPPH | 1.30 mM | [9] | |

| C22 | ABTS | 0.98 mM | [9] | |

| C23 | ABTS | 1.02 mM | [9] | |

| C22 | anti-LPO | 0.04 mM | [9] | |

| C23 | anti-LPO | 0.03 mM | [9] | |

| Spiro Compounds | G12 | - | 0.50 µM | [9] |

| G13 | - | 1.25 µM | [9] | |

| Vitamin C (Control) | - | 8.64 µM | [9] |

Table 4: Neuroprotective Activity of Selected Spirocyclic Compounds

| Compound Class | Specific Compound | Assay/Model | EC50 | Reference |

| Synthetic Spiro-neurosteroid Analog | TC50 | Apoptosis protection in sympathoadrenal cells | 0.087 nM | [7] |

| DHEA (Control) | Apoptosis protection in sympathoadrenal cells | 1 nM | [7] | |

| Spiro-thiazines | Ethyl- and isopropyl-substituted derivatives | Glutamate-induced calcium ion uptake | - | [14] |

| Spiroleiferthione A | Compound 1 | NO production inhibition | 42.81 ± 1.56% inhibition at 50 µM |

Key Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the synthesis and biological evaluation of spirocyclic compounds.

General Protocol for Multi-step Synthesis of a Spirocyclic Scaffold

The synthesis of spirocyclic scaffolds can be complex, often requiring multi-step sequences. The following is a generalized protocol that represents a common strategy for their construction.[15][16][17]

-

Step 1: Core Fragment Synthesis: The synthesis often begins with the preparation of a key intermediate that will form one of the rings of the spirocycle. This may involve standard organic reactions such as condensations, cyclizations, or functional group interconversions.

-

Step 2: Introduction of the Spiro Center: A crucial step is the formation of the spirocyclic junction. This can be achieved through various reactions, including intramolecular cyclizations, cycloadditions, or rearrangements. For example, a common approach involves the reaction of a cyclic ketone with a suitable bifunctional reagent.

-

Step 3: Second Ring Formation: Following the establishment of the spiro center, the second ring is constructed. This may involve another cyclization reaction, often promoted by a catalyst or a change in reaction conditions.

-

Step 4: Functionalization and Derivatization: Once the core spirocyclic scaffold is assembled, further modifications can be made to introduce various functional groups. This allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Step 5: Purification and Characterization: At each step, and particularly for the final products, purification is performed using techniques such as column chromatography, recrystallization, or preparative HPLC. The structure and purity of the compounds are confirmed by analytical methods including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Protocol for In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The spirocyclic compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing vehicle (e.g., DMSO) and untreated cells are included.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol for In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

-

Serial Dilution of Compounds: The spirocyclic compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells, including a growth control (no compound) and a sterility control (no inoculum), are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol for In Vitro Neuroprotective Activity Assessment: High-Content Screening

High-content screening (HCS) is a powerful method for assessing the effects of compounds on cellular phenotypes in a high-throughput manner.[3][4][18]

-

Cell Culture and Plating: Neuronal cells (e.g., SH-SY5Y or primary neurons) are plated in multi-well plates suitable for automated imaging.

-

Induction of Neurotoxicity: A neurotoxic insult is applied to the cells to induce damage. This can be a chemical neurotoxin (e.g., 6-hydroxydopamine for modeling Parkinson's disease) or oxidative stress-inducing agents (e.g., hydrogen peroxide).

-

Compound Treatment: The cells are co-treated with the spirocyclic compounds at various concentrations.

-

Fluorescent Staining: After a defined incubation period, the cells are stained with a panel of fluorescent dyes to visualize different cellular components and assess various parameters of cell health, such as nuclear morphology (e.g., Hoechst stain for apoptosis), mitochondrial membrane potential, and neurite outgrowth.

-

Automated Imaging: The plates are imaged using an automated high-content imaging system, which captures multiple images from each well.

-

Image Analysis: Sophisticated image analysis software is used to automatically identify individual cells and quantify various phenotypic features from the images.

-

Data Analysis: The quantitative data are analyzed to determine the effects of the compounds on neuronal survival, morphology, and other relevant parameters. Neuroprotective compounds are identified as those that rescue the cells from the neurotoxic insult.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the mechanism of action of bioactive compounds is crucial for their development as therapeutic agents. Graphviz diagrams are used here to illustrate key signaling pathways targeted by spirocyclic compounds and a representative experimental workflow.

p53-MDM2 Signaling Pathway

Many spirocyclic compounds exert their anticancer effects by inhibiting the interaction between p53 and its negative regulator, MDM2. The following diagram illustrates this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]

- 5. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues [mdpi.com]

- 9. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A General One-pot, Two-step Protocol Accessing a Range of Novel Polycyclic Heterocycles with High Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. High-Content Screening: Principles, Techniques, and Applications | ZeClinics [zeclinics.com]

Spironolactone and its Primary Metabolites: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the pharmacology, metabolism, and analytical methodologies related to the potassium-sparing diuretic, spironolactone, and its primary active metabolites: canrenone and 7α-thiomethylspironolactone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of these compounds.

Introduction

Spironolactone is a steroidal aldosterone antagonist with antiandrogenic properties, widely used in the treatment of conditions such as heart failure, hypertension, and edema. Its therapeutic effects are largely attributed to its active metabolites, which possess longer half-lives and significant biological activity. This guide focuses on the two primary metabolites, canrenone and 7α-thiomethylspironolactone, elucidating their pharmacokinetic and pharmacodynamic profiles alongside the parent drug.

Pharmacokinetics and Metabolism

Spironolactone is extensively and rapidly metabolized, primarily in the liver, into a number of active metabolites. The two main metabolic pathways involve the removal of the thioacetyl group to form canrenone, or the retention and modification of the sulfur moiety to produce 7α-thiomethylspironolactone and other sulfur-containing metabolites.[1]

Table 1: Pharmacokinetic Parameters of Spironolactone and its Primary Metabolites in Humans

| Compound | Half-life (t½) | Time to Peak Plasma Concentration (Tmax) | Maximum Plasma Concentration (Cmax) |

| Spironolactone | ~1.4 hours[2] | ~2.6 hours[2] | 47.4 ng/mL (after 25 mg dose) |

| Canrenone | ~16.5 hours[2] | ~4.3 hours[2] | Not explicitly stated |

| 7α-thiomethylspironolactone (7α-TMS) | ~13.8 hours[2] | Not explicitly stated | Main metabolite after a single oral dose[3] |

| 6β-hydroxy-7α-thiomethylspironolactone (HTMS) | ~15.0 hours[4] | Not explicitly stated | Not explicitly stated |

Note: Pharmacokinetic parameters can vary based on dosage, formulation, and patient population.

Below is a diagram illustrating the metabolic conversion of spironolactone.

Pharmacodynamics and Mechanism of Action

Spironolactone and its metabolites exert their effects primarily through competitive antagonism of the mineralocorticoid receptor (MR), which prevents the binding of aldosterone. This blockade in the distal convoluted tubules of the kidneys leads to the excretion of sodium and water, and the retention of potassium. Additionally, spironolactone and some of its metabolites exhibit antiandrogenic activity by binding to and blocking the androgen receptor (AR).

Table 2: Receptor Binding Affinities (IC50/Ki) of Spironolactone and its Metabolites

| Compound | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) |

| Spironolactone | IC50: 66 nM[4] | Ki: 39.4 - 120 nM[2] |

| Canrenone | Active metabolite with MR affinity[5] | Lower affinity than spironolactone[6] |

| 7α-thiomethylspironolactone (7α-TMS) | Contributes significantly to antimineralocorticoid effect | Affinity of 4.2% relative to DHT[2] |

| 7α-thiospironolactone (7α-TS) | Active metabolite | Affinity of 3.1% relative to DHT[2] |

Note: Binding affinities can vary depending on the assay conditions and tissue source. IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; the concentration at which an inhibitor would occupy 50% of the receptors if no competing ligand was present.

The following diagram illustrates the signaling pathway of aldosterone and its inhibition by spironolactone.

Experimental Protocols

Accurate quantification of spironolactone and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.

Sample Preparation: Protein Precipitation

A simple and rapid method for sample preparation is protein precipitation.

-

To 50 µL of plasma sample, add 150 µL of a precipitation agent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

Analytical Method: HPLC-MS/MS

The following provides a general protocol for the simultaneous determination of spironolactone, canrenone, and 7α-thiomethylspironolactone.

-

Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

Table 3: Example MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Spironolactone | 417.2 | 341.2 |

| Canrenone | 341.2 | 107.1 |

| 7α-thiomethylspironolactone | 389.2 | 341.2 |

| Internal Standard (e.g., Spironolactone-d7) | 424.2 | 341.2 |

The following diagram outlines a typical experimental workflow for the analysis of spironolactone and its metabolites in plasma.

Radioligand Binding Assay for Receptor Affinity

To determine the binding affinity of spironolactone and its metabolites for the mineralocorticoid and androgen receptors, a competitive radioligand binding assay can be performed.[7]

-

Receptor Preparation: Prepare a source of the receptor, such as a cell lysate or a purified receptor preparation.

-

Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-aldosterone for MR or [³H]-dihydrotestosterone for AR) and varying concentrations of the unlabeled test compound (spironolactone or its metabolites).

-

Separation: Separate the bound from the free radioligand using a technique such as vacuum filtration through a glass fiber filter.

-

Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The IC50 value can be determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Conclusion

This technical guide provides a consolidated resource for researchers working with spironolactone and its primary metabolites. The provided data tables, detailed experimental protocols, and visual diagrams of key pathways are intended to support further investigation into the pharmacology and clinical application of these important therapeutic agents. A thorough understanding of the parent drug and its active metabolites is essential for optimizing therapeutic strategies and developing novel mineralocorticoid receptor antagonists.

References

- 1. Radioreceptor assay | PPTX [slideshare.net]

- 2. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]

- 3. Radioligand binding methods: practical guide and tips [scite.ai]

- 4. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Spironolactone as a Mineralocorticoid Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone is a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor (MR).[1][2] Its primary mechanism of action involves blocking the effects of aldosterone in the renal tubules, leading to increased sodium and water excretion and potassium retention.[1][3] Beyond its diuretic and antihypertensive effects, spironolactone also exhibits antiandrogenic properties, which contribute to its use in various dermatological and endocrine conditions.[4] This technical guide provides an in-depth overview of the core pharmacology of spironolactone, focusing on its mechanism of action, signaling pathways, quantitative pharmacological data, and key experimental protocols used in its characterization.

Mechanism of Action and Signaling Pathways

Spironolactone exerts its effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway in Renal Epithelial Cells

The classical and most well-understood mechanism of spironolactone's action is its competitive antagonism of the mineralocorticoid receptor in the cytoplasm of epithelial cells in the distal convoluted tubule and collecting duct of the kidney.[2][4]

In the absence of an antagonist, the steroid hormone aldosterone diffuses into the cell and binds to the MR. This ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements on the DNA.[5] This binding event initiates the transcription and subsequent translation of aldosterone-induced proteins, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.[2][6] These proteins increase sodium reabsorption from the tubular fluid into the blood and promote potassium excretion into the urine.[2]

Spironolactone, by competitively binding to the MR, prevents the binding of aldosterone and the subsequent conformational changes required for receptor activation and nuclear translocation.[2] This inhibition blocks the synthesis of aldosterone-induced proteins, leading to decreased sodium and water reabsorption and reduced potassium excretion.[2]

Non-Genomic Signaling Pathways in Cardiomyocytes

Spironolactone and its metabolites can also elicit rapid, non-genomic effects that are independent of gene transcription, particularly in cardiomyocytes. These effects are not always blocked by other MR antagonists, suggesting mechanisms that may be distinct from classical MR antagonism.[7][8]

Studies in neonatal rat cardiomyocytes have shown that spironolactone can induce an increase in intracellular calcium (Ca²⁺), cyclic AMP (cAMP), and cyclic GMP (cGMP) levels.[7][9] It also increases the activity of extracellular signal-regulated kinase 1/2 (ERK1/2) and can reverse the aldosterone-induced activation of protein kinase C (PKC).[7][9] These non-genomic actions may contribute to the cardioprotective effects of spironolactone observed in heart failure.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for spironolactone and its metabolites.

Table 1: Pharmacokinetic Properties of Spironolactone and its Metabolites

| Parameter | Spironolactone | Canrenone | 7α-thiomethylspirolactone | 6β-hydroxy-7α-thiomethylspirolactone |

| Mean Half-life (hours) | ~1.4 | ~16.5 | ~13.8 | ~15 |

| Protein Binding | >90% | >90% | >90% | >90% |

| Time to Peak Plasma Concentration (hours) | ~2.6 | ~4.3 | - | - |

| Primary Route of Elimination | Hepatic metabolism, renal excretion of metabolites | Renal excretion | Renal excretion | Renal excretion |

Data compiled from various pharmacokinetic studies.

Table 2: In Vitro Binding Affinities and Potency of Spironolactone

| Receptor | Assay Type | Value | Species |

| Mineralocorticoid Receptor (MR) | IC₅₀ | 24 nM | Human |

| Androgen Receptor (AR) | IC₅₀ | 77 nM | Human |

| Mineralocorticoid Receptor (MR) | IC₅₀ (vs. [³H]-aldosterone) | 13 nM | Monkey (COS-1 cells) |

| Mineralocorticoid Receptor (MR) | IC₅₀ (vs. [³H]-dexamethasone) | 7 nM | Monkey (COS-1 cells) |

| Glucocorticoid Receptor (GR) | IC₅₀ (vs. [³H]-dexamethasone) | >10,000 nM | Monkey (COS-1 cells) |

IC₅₀ values represent the concentration of spironolactone required to inhibit 50% of the binding of a radiolabeled ligand.[1][10][11]

Table 3: Clinical Efficacy of Spironolactone in Resistant Hypertension (Meta-analysis Data)

| Outcome | Comparison | Mean Difference (95% CI) |

| Office Systolic Blood Pressure | Spironolactone vs. Placebo | -20.14 mmHg (-31.17 to -9.12) |

| Office Diastolic Blood Pressure | Spironolactone vs. Placebo | -5.73 mmHg (-8.13 to -3.33) |

| 24-hour Ambulatory Systolic Blood Pressure | Spironolactone vs. Placebo | -10.31 mmHg (-12.86 to -7.76) |

| 24-hour Ambulatory Diastolic Blood Pressure | Spironolactone vs. Placebo | -3.94 mmHg (-5.50 to -2.37) |

| 24-hour Ambulatory Systolic Blood Pressure | Spironolactone vs. Alternative Drugs | -6.98 mmHg (-12.66 to -1.30) |

| 24-hour Ambulatory Diastolic Blood Pressure | Spironolactone vs. Alternative Drugs | -3.03 mmHg (-5.21 to -0.85) |

Data from a meta-analysis of 12 randomized controlled trials including 1655 patients with resistant hypertension.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize spironolactone's activity.

Mineralocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of spironolactone for the mineralocorticoid receptor.

Methodology:

-

Cell Culture and Transfection: COS-1 monkey kidney fibroblast cells, which lack endogenous MR and GR, are cultured in appropriate media. The cells are then transfected with a plasmid expressing the human mineralocorticoid receptor ligand-binding domain (LBD).[10]

-

Ligand Binding Studies: Transfected cells are incubated with a constant concentration of a radiolabeled ligand, such as [³H]-aldosterone or [³H]-dexamethasone (e.g., 2 nM for [³H]-aldosterone).[10][11]

-

Competition Assay: Increasing concentrations of unlabeled spironolactone are added to the incubation mixture to compete with the radiolabeled ligand for binding to the MR.

-

Separation and Quantification: After incubation, unbound ligand is separated from receptor-bound ligand using methods like dextran-charcoal absorption.[13] The amount of bound radioactivity is then quantified using a scintillation counter.

-

Data Analysis: The concentration of spironolactone that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is calculated. This value is used to determine the binding affinity (Ki) of spironolactone for the MR. Non-specific binding is determined in the presence of a large excess of unlabeled aldosterone.[10]

Mineralocorticoid Receptor Reporter Gene Assay

Objective: To assess the functional antagonist activity of spironolactone on the mineralocorticoid receptor.

Methodology:

-

Reporter Cell System: Utilize a mammalian cell line (e.g., HEK293) engineered to constitutively express the full-length human MR. These cells also contain a luciferase reporter gene functionally linked to an MR-responsive promoter.[5][14]

-

Cell Plating: The reporter cells are thawed and plated into a 96-well plate.[14]

-

Compound Treatment: The cells are co-treated with a fixed concentration of an MR agonist (e.g., aldosterone at a concentration that elicits ~80% of the maximum response, typically around 140 pM) and varying concentrations of spironolactone.[14]

-

Incubation: The plate is incubated to allow for receptor activation, nuclear translocation, and subsequent expression of the luciferase reporter gene.

-

Luminescence Detection: A luciferase detection reagent is added to the wells, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The inhibitory effect of spironolactone is determined by the reduction in luciferase activity compared to cells treated with the agonist alone. The IC₅₀ value, representing the concentration of spironolactone that causes a 50% reduction in the agonist-induced luciferase expression, is calculated.

In Vivo Model of Hypertension

Objective: To evaluate the antihypertensive effects of spironolactone in an animal model of hypertension.

Methodology:

-

Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model. Another model involves inducing hypertension in rats (e.g., Wistar rats) through the administration of deoxycorticosterone acetate (DOCA) salt.

-

Treatment Groups: Animals are divided into several groups: a normotensive control group (e.g., Wistar-Kyoto rats), a hypertensive control group (e.g., untreated SHR), and one or more treatment groups receiving different doses of spironolactone (e.g., administered orally or via subcutaneous injection).

-

Drug Administration: Spironolactone is administered daily for a specified period (e.g., several weeks).

-

Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at regular intervals using methods such as tail-cuff plethysmography for non-invasive measurements or intra-arterial catheters for invasive measurements.[3][15]

-

Tissue Analysis: At the end of the study, animals are euthanized, and tissues such as the heart and kidneys may be collected for histological analysis to assess for organ damage, fibrosis, and hypertrophy.[3][15]

-

Data Analysis: Blood pressure measurements and histological data are compared between the different treatment groups to determine the efficacy of spironolactone in reducing blood pressure and preventing end-organ damage.

References

- 1. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]

- 2. youtube.com [youtube.com]

- 3. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Non-genomic effects of spironolactone and eplerenone in cardiomyocytes of neonatal Wistar rats: do they evoke cardioprotective pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nongenomic effects of mineralocorticoid receptor activation in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. researchgate.net [researchgate.net]

- 12. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Studies of Spironolactone for Hypertension

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone, a potassium-sparing diuretic and mineralocorticoid receptor antagonist, has been a cornerstone in the management of hypertension for decades. Initially approved for the treatment of hypertension in 1960, its role has evolved from a fourth-line agent to a key player in the management of resistant hypertension. This technical guide delves into the foundational studies that have elucidated the mechanisms and clinical efficacy of spironolactone in hypertension, providing a comprehensive resource for professionals in the field of cardiovascular drug development and research.

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Spironolactone and its active metabolites, such as canrenone, competitively inhibit the binding of aldosterone to the mineralocorticoid receptor (MR) in the distal convoluted renal tubule.[1] This antagonism prevents the aldosterone-mediated reabsorption of sodium and water, leading to a diuretic and antihypertensive effect.[1] Concurrently, spironolactone promotes the retention of potassium.[1] The blockade of aldosterone's effects extends beyond the kidneys, with evidence suggesting a reduction in myocardial and vascular fibrosis.

The binding of aldosterone to the mineralocorticoid receptor typically induces the transcription of aldosterone-induced proteins, including the sodium-potassium ATPase pump and epithelial sodium channels. These proteins are crucial for sodium reabsorption in the collecting duct. By blocking the mineralocorticoid receptor, spironolactone prevents the synthesis of these proteins, thus reducing sodium reabsorption and promoting diuresis.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS) and Spironolactone's Role

Spironolactone's primary interaction is with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. By blocking the mineralocorticoid receptor, spironolactone disrupts the negative feedback loop of the RAAS, leading to a compensatory increase in plasma renin activity and aldosterone levels.

Key Foundational and Landmark Clinical Trials

While numerous studies have evaluated spironolactone, a few have been pivotal in establishing its role in hypertension management.

Early Dose-Finding and Efficacy Studies (1960s)

Initial studies in the 1960s focused on establishing the efficacy and appropriate dosing of spironolactone for essential hypertension. A notable early dose-determining study assigned patients with hypertension to three different daily doses of spironolactone (25 mg, 100 mg, and 200 mg).[2] While this early study did not show a statistically significant difference with the 25 mg dose compared to placebo, it laid the groundwork for future investigations into optimal dosing.[2]

The Anglo-Scandinavian Cardiac Outcomes Trial (ASCOT)

Although not a primary spironolactone trial, the ASCOT provided significant observational data on the efficacy of spironolactone in patients with uncontrolled hypertension.

-

Objective: To compare the effects of a newer antihypertensive regimen (amlodipine ± perindopril) with an older regimen (atenolol ± bendroflumethiazide) on cardiovascular outcomes.[3]

-

Methodology: In this prospective, randomized, open, blinded endpoint trial, spironolactone was added as a fourth-line agent at the discretion of the investigators for patients whose blood pressure remained uncontrolled on three other antihypertensive drugs.[4] Blood pressure was measured in a seated position using a validated automated device.[5]

-

Key Findings: In the cohort of 1,411 patients who received spironolactone, the mean blood pressure was reduced by 21.9/9.5 mmHg from a baseline of 156.9/85.3 mmHg.[4] The median dose of spironolactone was 25 mg daily.[4]

The ASPIRANT Trial (Addition of Spironolactone in Patients with Resistant Arterial Hypertension)

This was one of the first randomized, double-blind, placebo-controlled trials specifically designed to assess the effects of low-dose spironolactone in patients with resistant hypertension.

-

Objective: To evaluate the effect of adding 25 mg of spironolactone to the treatment regimen of patients with resistant arterial hypertension.[6]

-

Methodology: Patients with an office systolic blood pressure >140 mmHg or diastolic blood pressure >90 mmHg despite treatment with at least three antihypertensive drugs (including a diuretic) were randomized to receive either 25 mg of spironolactone or a placebo daily for eight weeks.[6] The primary endpoints were the changes in mean daytime systolic and diastolic blood pressure as measured by ambulatory blood pressure monitoring (ABPM).[7]

-

Key Findings: The addition of spironolactone resulted in a significant decrease in systolic blood pressure.[6] The trial was stopped prematurely after an interim analysis showed a significant benefit in the spironolactone arm.[6]

The PATHWAY-2 Trial

This landmark trial definitively established the superiority of spironolactone as an add-on therapy for resistant hypertension.

-

Objective: To determine the optimal fourth-line antihypertensive drug for patients with resistant hypertension by comparing spironolactone, bisoprolol, and doxazosin.[8]

-

Methodology: This was a double-blind, placebo-controlled, crossover trial. Patients with resistant hypertension rotated through 12-week treatment cycles of spironolactone (25-50 mg daily), bisoprolol (5-10 mg daily), doxazosin (4-8 mg daily), and placebo, in addition to their baseline triple-drug therapy.[8] The primary endpoint was the difference in home systolic blood pressure.[8]

-

Key Findings: Spironolactone was the most effective agent, demonstrating a superior blood pressure-lowering effect compared to placebo, bisoprolol, and doxazosin.[9]

Quantitative Data from Key Clinical Trials

The following tables summarize the key quantitative findings from these foundational and landmark trials.

| Trial | Patient Population | Spironolactone Dose | Baseline Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |

| ASCOT (observational) | Uncontrolled Hypertension | median 25 mg/day (range 25-50 mg) | 156.9 | -21.9 | 85.3 | -9.5 | [4] |

| ASPIRANT-EXT | Resistant Hypertension | 25 mg/day | ~150 | -9.8 (daytime ABPM) | ~85 | -3.2 (daytime ABPM) | [1] |

| PATHWAY-2 | Resistant Hypertension | 25-50 mg/day | 148 (home BP) | -8.7 (vs. placebo) | 84 (home BP) | - | [9] |

| Meta-Analysis (Controlled Studies) | Resistant Hypertension | Varied | 161.9 | -20.56 | 90.34 | -6.04 | [10][11] |

| Meta-Analysis (Uncontrolled Studies) | Resistant Hypertension | Varied | - | -20.73 (at 6 months) | - | -8.94 (at 6 months) | [10] |

| Trial | Key Electrolyte and Renal Function Changes | Reference |

| ASCOT (observational) | Small but statistically significant changes in serum electrolytes and creatinine. | [4] |

| ASPIRANT-EXT | Small but significant increases in serum potassium, urea, and creatinine; decrease in serum sodium. | [1] |

| PATHWAY-2 | Not explicitly detailed in the provided snippets. | |

| General Observation | Spironolactone is known to cause hyperkalemia, especially in patients with renal impairment or those taking other RAAS inhibitors. | [12] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of research findings. The following outlines the typical methodologies employed in foundational spironolactone trials.

Patient Selection and Baseline Assessment

-

Inclusion Criteria: Typically included adult patients with a diagnosis of essential or, in later studies, resistant hypertension. Resistant hypertension was often defined as blood pressure remaining above a target (e.g., 140/90 mmHg) despite treatment with three or more antihypertensive agents, including a diuretic.[6][13]

-

Exclusion Criteria: Common exclusions were secondary causes of hypertension, severe renal insufficiency (e.g., creatinine >180 µmol/L or GFR <40 mL/min), hyperkalemia (e.g., >5.4 mmol/L), and pregnancy or lactation.[6][13]

-

Baseline Measurements: Comprehensive baseline data collection included medical history, physical examination, office and ambulatory blood pressure monitoring, and laboratory tests (serum electrolytes, creatinine, urea, plasma renin activity, and aldosterone concentration).[7]

Intervention and Blinding

-

Dosage: Early studies explored a range of doses, while later foundational trials in resistant hypertension often focused on low-dose spironolactone (25-50 mg daily).[6][8]

-

Blinding: Foundational randomized controlled trials were typically double-blinded, with both patients and investigators unaware of the treatment allocation.[6][8] Placebos were manufactured to be identical in appearance to the active medication.

Blood Pressure Measurement

-

Office Blood Pressure: Typically measured in the seated position after a period of rest, often with multiple readings taken and the average recorded.[5]

-

Ambulatory Blood Pressure Monitoring (ABPM): Utilized to provide a more comprehensive assessment of blood pressure over a 24-hour period, minimizing the white coat effect.[7]

-

Home Blood Pressure Monitoring (HBPM): As demonstrated in the PATHWAY-2 trial, HBPM became a valuable tool for assessing treatment efficacy, with patients taking multiple readings over several days.[14]

Biochemical Analyses

-

Serum Electrolytes and Renal Function: Serum sodium, potassium, creatinine, and urea were measured at baseline and at regular intervals throughout the study to monitor for adverse effects.[7]

-

Plasma Renin Activity (PRA) and Aldosterone Concentration: These were key biomarkers for assessing the effect of spironolactone on the RAAS. Early methods often involved radioimmunoassays, while more recent studies utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for greater accuracy.[15]

Adverse Effects and Monitoring

The most significant adverse effect of spironolactone is hyperkalemia, a dose-dependent effect that is more common in patients with renal impairment or those concurrently taking other medications that increase potassium levels, such as ACE inhibitors or angiotensin receptor blockers.[12] Other potential side effects include gynecomastia in men and menstrual irregularities in women, owing to its anti-androgenic and progestational effects. Hyponatremia has also been reported.[12]

Routine monitoring of serum potassium and renal function is essential, particularly upon initiation of therapy and after any dose adjustments.

Conclusion

The foundational studies of spironolactone for hypertension have established it as a potent and effective antihypertensive agent, particularly in the context of resistant hypertension. Its mechanism as a mineralocorticoid receptor antagonist provides a targeted approach to managing blood pressure, especially in patients with evidence of aldosterone-mediated sodium and water retention. While early studies established its general efficacy, more recent landmark trials like ASPIRANT and PATHWAY-2 have provided robust, high-quality evidence to guide its clinical use. For researchers and drug development professionals, a thorough understanding of these foundational studies is essential for the continued development of novel and improved therapies for hypertension.

References

- 1. Effect of Spironolactone in Resistant Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial (ASPIRANT-EXT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low Dose Spironolactone Monotherapy in the Management of Stage I Essential Hypertension: A Pilot Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rationale, design, methods and baseline demography of participants of the Anglo-Scandinavian Cardiac Outcomes Trial. ASCOT investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Prevention And Treatment of Hypertension With Algorithm based therapY-2 - American College of Cardiology [acc.org]

- 10. Clinical efficacy of spironolactone for resistant hypertension: a meta analysis from randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Gamechanger? Is Spironolactone the Magic Bullet for Resistant Hypertension? – Clinical Correlations [clinicalcorrelations.org]

- 15. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro studies of spironolactone activity

An In-Depth Technical Guide to the In-Vitro Activity of Spironolactone

Executive Summary

Spironolactone, a well-established potassium-sparing diuretic and aldosterone antagonist, exhibits a surprisingly diverse range of activities in in-vitro settings. Beyond its classical antagonism of the mineralocorticoid receptor (MR), preclinical research has illuminated its function as an androgen receptor antagonist, a weak calcium channel blocker, and a potent agent in oncology and cardiovascular studies. In-vitro models have been instrumental in elucidating these non-classical mechanisms, revealing spironolactone's ability to induce apoptosis in cancer cells, impair DNA damage repair, inhibit angiogenesis, and trigger rapid, non-genomic signaling pathways in cardiomyocytes. This technical guide synthesizes key in-vitro findings, presenting quantitative data, detailed experimental protocols, and visual pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals exploring the multifaceted pharmacology of spironolactone.

Core Mechanisms of Action

Spironolactone's primary therapeutic effects are traditionally attributed to its interaction with steroid hormone receptors. However, in-vitro studies have also identified direct effects on ion channels, contributing to its broader pharmacological profile.

Mineralocorticoid Receptor (MR) Antagonism

The principal mechanism of spironolactone is its competitive antagonism of the mineralocorticoid receptor (MR). By binding to the MR, spironolactone and its active metabolites prevent the binding of aldosterone. This blockade inhibits the transcription of aldosterone-induced proteins, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion and potassium retention.

Table 1: Spironolactone Receptor Binding Affinity & Inhibition

| Receptor | Parameter | Value (nM) | Species/System | Citation |

| Mineralocorticoid Receptor (MR) | IC₅₀ | 24 | - | [1] |

| IC₅₀ | 13 | COS-1 Cells (MR LBD) | [2] | |

| Kd | 12.9 | Rat Kidney Homogenates | [3] | |

| Androgen Receptor (AR) | IC₅₀ | 77 | - | [1] |

| Glucocorticoid Receptor (GR) | - | Very Low Affinity | - |

Experimental Protocol 1: Radioligand Displacement Assay for Receptor Binding

This protocol provides a general workflow for determining the binding affinity of spironolactone for a target receptor, such as the MR or AR.

-

Preparation of Receptor Source: A tissue homogenate (e.g., rat kidney cytosol) or a cell line engineered to express the receptor of interest (e.g., COS-1 cells transfected with the MR ligand-binding domain) is prepared.

-

Incubation: The receptor preparation is incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR).

-

Competition: A range of concentrations of unlabeled spironolactone is added to the incubation mixtures to compete with the radioligand for receptor binding.

-

Separation: After reaching equilibrium, bound and unbound radioligand are separated. This is commonly achieved using dextran-coated charcoal, which adsorbs the unbound radioligand.

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of spironolactone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition curve.

Caption: Spironolactone competitively blocks the mineralocorticoid receptor.

Anti-Androgenic Activity

Spironolactone also acts as a direct antagonist at the androgen receptor (AR), competing with endogenous androgens like dihydrotestosterone (DHT). This action is responsible for some of its therapeutic applications in androgen-dependent conditions and also contributes to its side-effect profile, particularly in males. In-vitro studies show that spironolactone is significantly less potent than DHT in displacing it from its receptor.

Caption: Spironolactone's anti-androgenic mechanism of action.

Calcium Channel Blockade

In-vitro studies on vascular smooth muscle cells have revealed that spironolactone can inhibit slow calcium channel currents. This effect is distinct from its receptor-mediated actions and suggests a mechanism similar to that of calcium channel blockers, contributing to vasodilation.

Table 2: Spironolactone's Effect on Calcium Channels and Vascular Contraction

| Parameter | Concentration | Effect | Cell/Tissue Type | Citation |

| Slow Calcium Channel Current | 5-7 µM | 50% Inhibition | Isolated Vascular Smooth Muscle Cells | |

| Isometric Contraction | 10 µM | 50% Inhibition | Vascular Smooth Muscle | |

| Isometric Contraction | 60 µM | 100% Inhibition | Vascular Smooth Muscle |

Experimental Protocol 2: Patch-Clamp Electrophysiology for Ion Channel Analysis

-

Cell Preparation: Single vascular smooth muscle cells are isolated from tissue (e.g., rat portal vein) through enzymatic digestion.

-

Patch-Clamp Configuration: The "whole-cell" patch-clamp technique is employed. A glass micropipette with a very fine tip is sealed onto the surface of an isolated cell. The cell membrane under the pipette is then ruptured, allowing electrical access to the entire cell interior.

-

Voltage Clamp: The cell's membrane potential is controlled (clamped) at a specific voltage by the patch-clamp amplifier.

-

Current Measurement: Depolarizing voltage steps are applied to the cell to activate voltage-gated calcium channels. The resulting inward flow of Ca²⁺ ions (the calcium current) is measured.

-

Drug Application: Spironolactone at various concentrations is introduced into the solution perfusing the cell.

-

Effect Measurement: The calcium current is measured again in the presence of spironolactone to determine the degree of inhibition. Parameters such as tonic inhibition (at rest) and use-dependence (inhibition during repetitive stimulation) can be assessed.

Anticancer and Antiproliferative Effects

A growing body of in-vitro evidence highlights the potential of spironolactone as an anticancer agent. Its effects are multifaceted, involving direct cytotoxicity, induction of programmed cell death, and interference with critical DNA repair mechanisms.

Cytotoxicity in Cancer Cell Lines

Spironolactone has demonstrated dose- and time-dependent cytotoxic and antiproliferative activity against a variety of cancer cell lines.

Table 3: Cytotoxic and Antiproliferative Effects of Spironolactone on Cancer Cell Lines

| Cell Line | Cancer Type | Concentration Range | Time Point | Key Finding (% Inhibition/Effect) | Citation |

| AMN-3 | Mammary Adenocarcinoma | 31.25-1000 µg/ml | 24 hr | 83.8% - 94.5% growth inhibition | |

| Hep-2 | Larynx Carcinoma | 125-1000 µg/ml | 48 hr | 88% - 93.6% growth inhibition | |

| U87-MG | Glioblastoma | 0-50 µM | 48-72 hr | Max cytotoxicity at 30 µM; ~20% apoptosis | |

| A7r5 | Vascular Smooth Muscle | 100-1000 µM | 48 hr | 33% - 57% reduction in cell viability | |

| HOS-143B | Osteosarcoma | 5-40 µM | 24-72 hr | Dose- and time-dependent cytotoxicity |

Experimental Protocol 3: MTT and Crystal Violet Cytotoxicity Assays

-

Cell Seeding: Cancer cells are seeded into 96-well microplates at a predetermined density (e.g., 2x10⁵ cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing serial dilutions of spironolactone. Control wells receive medium with the vehicle (e.g., DMSO) only. Plates are incubated for specified durations (e.g., 24, 48, 72 hours).

-

Viability Assessment:

-

For MTT Assay: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. After a 2-4 hour incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

For Crystal Violet Assay: The medium is removed, and cells are fixed. A solution of crystal violet is added to stain the adherent, viable cells. After incubation, the excess stain is washed away, and the bound dye is solubilized.

-

-

Quantification: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., ~490 nm for MTT, ~570 nm for crystal violet).

-

Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

Induction of Apoptosis and DNA Damage Response Impairment

Mechanistically, spironolactone's anticancer effects are not solely due to general toxicity. Studies show it actively induces apoptosis, or programmed cell death, in cancer cells. This is evidenced by the activation of key initiator caspases, such as caspase 8 and 9. Furthermore, a novel mechanism has been identified where spironolactone impairs the DNA damage response (DDR), specifically by inhibiting homology-directed repair (HDR) of DNA double-strand breaks. This action can sensitize cancer cells, particularly cancer stem cells (CSCs) which may have high basal levels of DNA damage, to cell death.

Experimental Protocol 4: Flow Cytometry for Apoptosis Detection (Annexin V/PI)

-

Cell Culture and Treatment: Cells (e.g., U87-MG) are cultured and treated with the desired concentrations of spironolactone for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).

-

Staining: Cells are resuspended in a binding buffer and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence emitted from each individual cell, allowing for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Caption: Proposed anticancer signaling pathways of spironolactone.

Anti-Angiogenic Properties

Spironolactone has been shown to inhibit angiogenesis, the formation of new blood vessels, a process critical for tumor growth and other pathologies. Its activity in this area appears to be independent of its MR and AR antagonist effects.

In-vitro studies demonstrate that spironolactone directly inhibits the proliferation and chemotaxis (directed migration) of capillary endothelial cells when stimulated by key angiogenic factors like basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).

Experimental Protocol 5: Endothelial Cell Proliferation Assay

-

Cell Culture: Capillary endothelial cells (e.g., bovine-derived) are cultured in appropriate media.

-

Seeding: Cells are seeded into multi-well plates.

-

Treatment: Cells are treated with an angiogenic stimulator (e.g., bFGF or VEGF) in the presence of various concentrations of spironolactone. Control groups include cells with no treatment, stimulator only, and spironolactone only.

-

Incubation: The cells are incubated for a period sufficient to observe proliferation (e.g., 72 hours).

-

Quantification: Cell proliferation is quantified by counting the cells directly or by using a viability assay such as MTT.

-

Analysis: The inhibitory effect of spironolactone on growth factor-stimulated proliferation is calculated by comparing the results to the 'stimulator only' control.

Caption: Experimental workflow for in-vitro angiogenesis assays.

Non-Genomic Cardiovascular Effects

Beyond its classical genomic effects mediated by nuclear receptors, spironolactone can elicit rapid, non-genomic responses in cardiomyocytes. These effects are independent of aldosterone antagonism and suggest direct interaction with cell membrane components or signaling molecules.

In-vitro studies using neonatal rat cardiomyocytes have shown that spironolactone can increase intracellular levels of second messengers including calcium (Ca²⁺), cyclic AMP (cAMP), and cyclic GMP (cGMP). This leads to the activation of downstream signaling cascades, such as the ERK1/2 pathway, which are involved in cell survival and proliferation. These findings suggest a potential direct cardioprotective role for spironolactone.

Caption: Spironolactone's non-genomic signaling in cardiomyocytes.

Anti-Inflammatory Activity

In-vitro evidence suggests spironolactone possesses anti-inflammatory properties. Studies have shown it can inhibit the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS). A key mechanism underlying this effect is the inactivation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that controls the expression of many inflammatory genes.

Caption: Spironolactone's anti-inflammatory action via NF-κB inhibition.

Conclusion

The in-vitro characterization of spironolactone reveals a pharmacological profile far more complex than its designation as a simple diuretic would suggest. The data clearly demonstrate a molecule with multiple mechanisms of action, including potent antagonism at mineralocorticoid and androgen receptors, direct inhibition of calcium channels, and significant activity against cancer proliferation, angiogenesis, and inflammation. The detailed protocols and quantitative data summarized in this guide underscore the value of in-vitro systems in dissecting these complex activities. For drug development professionals, these findings not only reinforce the established clinical applications of spironolactone but also open compelling avenues for its repurposing and for the design of new therapeutic agents that leverage its unique polypharmacology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Spironolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone is a synthetic steroid that acts as a competitive antagonist of the aldosterone receptor, classifying it as a potassium-sparing diuretic.[1] It is widely used in the treatment of conditions such as heart failure, high blood pressure, and edema.[1][2] The synthesis of spironolactone is a multi-step process involving the formation of a key γ-lactone spiro ring at the C-17 position of the steroid nucleus and the introduction of a 7α-acetylthio group. This document provides detailed application notes and protocols for the synthesis and purification of spironolactone, intended for researchers, scientists, and professionals in drug development.

Synthesis of Spironolactone

Several synthetic routes for spironolactone have been developed since its initial synthesis in 1957.[2] Industrial syntheses often commence from readily available steroid precursors like androstenolone or dehydroepiandrosterone (DHEA). A common and notable route involves the synthesis of the intermediate canrenone, which is then converted to spironolactone.

Key Synthetic Intermediates and Pathways

The synthesis of spironolactone can be broadly categorized into two main approaches for the construction of the crucial 17,21-carboxylactone spiro ring structure:

-

From 4-Androstenedione (4-AD): This route involves the epoxidation of the C17-keto group followed by a reaction with malonate to form the five-membered spiro ring.[3]

-

From Dehydroepiandrosterone (DHEA): This classic approach involves the reaction of DHEA with potassium acetylene to yield 17-ethynyl-dehydroepiandrosterone, which then undergoes a series of reactions including Grignard reaction, carboxylation, reduction, and lactonization to form the spiro ring.[3]

A prevalent industrial method involves the conversion of an intermediate to canrenone, which is a key precursor to spironolactone. The final step is the addition of thioacetic acid to canrenone.

Experimental Protocol: Synthesis of Spironolactone from Canrenone

This protocol details the synthesis of spironolactone starting from the intermediate canrenone, a common final step in many synthetic routes.

Materials:

-

Canrenone

-

Thioacetic acid

-

Methanol

-

Ethanol

-

Activated Carbon

-

Pyridine (or other nitrogen-containing organic base as a stabilizer)[4]

-

Ethyl acetate

-

Saturated sodium carbonate solution

Equipment:

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a reaction flask, add canrenone. For every 10g of canrenone, add 100ml of methanol and 10ml of thioacetic acid.[4]

-

Reflux: Heat the mixture to reflux and maintain for 3-5 hours.[4][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-